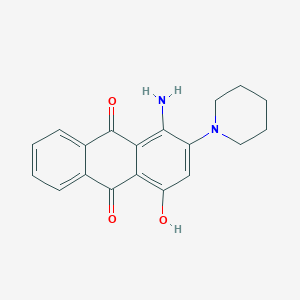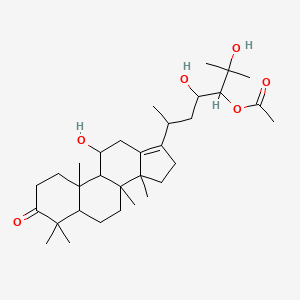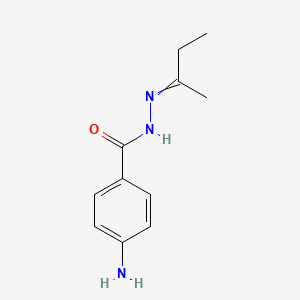![molecular formula C22H14ClN3OS B12459609 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12459609.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a benzothiophene structure via an amide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Synthesis of the Benzothiophene Core: This involves the cyclization of 2-chlorobenzaldehyde with thiourea under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodiazole and benzothiophene moieties using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzodiazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
作用機序
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Lacks the chlorine atom, resulting in different electronic properties.
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Contains a methyl group instead of chlorine, affecting its reactivity.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of both benzodiazole and benzothiophene moieties, along with a chlorine atom that influences its electronic and steric properties, making it a versatile compound for various applications.
特性
分子式 |
C22H14ClN3OS |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14ClN3OS/c23-19-15-5-1-4-8-18(15)28-20(19)22(27)24-14-11-9-13(10-12-14)21-25-16-6-2-3-7-17(16)26-21/h1-12H,(H,24,27)(H,25,26) |
InChIキー |
YLMRKCDIHYEWEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide](/img/structure/B12459526.png)

![2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12459534.png)
![methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459537.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide](/img/structure/B12459544.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12459552.png)

![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12459564.png)


![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12459582.png)
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12459588.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459602.png)
